4-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID is a complex organic compound with the molecular formula C25H20N2O5S and a molecular weight of 460.5 g/mol This compound is characterized by its intricate structure, which includes a naphthalene ring, a benzoic acid moiety, and an ethylphenyl sulfonyl group
Preparation Methods
The synthesis of 4-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Naphthalene Intermediate: The naphthalene ring is synthesized through a series of reactions involving aromatic compounds.
Introduction of the Ethylphenyl Sulfonyl Group: The ethylphenyl sulfonyl group is introduced through sulfonylation reactions.
Coupling with Benzoic Acid: The final step involves coupling the naphthalene intermediate with benzoic acid under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 4-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID stands out due to its unique structure and properties. Similar compounds include:
4-Ethylphenol sodium sulfate: A related compound with a simpler structure and different applications.
4-{[(4E)-4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl]amino}benzoic acid: A compound with a similar core structure but different functional groups.
Properties
Molecular Formula |
C25H20N2O5S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-[[(4Z)-4-(4-ethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C25H20N2O5S/c1-2-16-7-13-19(14-8-16)33(31,32)27-22-15-23(24(28)21-6-4-3-5-20(21)22)26-18-11-9-17(10-12-18)25(29)30/h3-15,26H,2H2,1H3,(H,29,30)/b27-22- |
InChI Key |
OQGQFSTZZPLSSR-QYQHSDTDSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)O |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.